Methyl oleate
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Methyl oleate's molecular structure, characterized by its long carbon chain and a double bond, contributes to its liquid state at room temperature and its chemical reactivity. The presence of the ester functional group defines its solubility and compatibility with other organic compounds, making it an excellent candidate for biodiesel and other oleochemical applications.
Chemical Reactions and Properties
The chemical reactivity of methyl oleate includes epoxidation, transesterification, and other modifications that enhance its application range. Green and efficient epoxidation of methyl oleate over hierarchical TS-1, as demonstrated by Yue Wei et al. (2018), showcases the potential of utilizing environmentally friendly catalysts for producing epoxy methyl oleate with high yields, up to 94.9% (Wei, Y., Li, G., Lü, Q., Cheng, C., & Guo, H., 2018).
Scientific Research Applications
Application in Polymer Science
Methyl oleate has been used in the production of rigid polyurethane foams (RPUFs) .
Summary of the Application
A palm oil derivative, methyl oleate, was modified through three steps of reactions: epoxidation reaction, ring-opened with glycerol, followed by amidation reaction to produce a bio-based polyol named alkanolamide polyol . This polyol was then used in the formulation of RPUFs .
Methods of Application
The physicochemical properties of the alkanolamide polyol were analyzed. RPUFs were produced by replacing petrochemical polyol with alkanolamide polyol .
Results or Outcomes
The results showed that the apparent density and compressive strength increased, and cell size decreased, upon introducing alkanolamide polyol . All the RPUFs exhibited low water absorption and excellent dimensional stability . The RPUFs made with increased amounts of alkanolamide polyol showed higher thermal conductivity .
Application in Biochemical Research
Methyl oleate is used as a chromatographic reference standard in biochemical research .
Summary of the Application
In biochemical research, methyl oleate serves as a reference standard in chromatography . This helps in the identification and quantification of compounds in a mixture.
Methods of Application
Methyl oleate is used in the chromatographic process as a reference standard. Its known properties are compared with the properties of unknown compounds to identify and quantify them .
Results or Outcomes
The use of methyl oleate as a reference standard improves the accuracy and reliability of chromatographic analyses .
Application in Industrial Chemistry
Methyl oleate is used as an intermediate for detergents, emulsifiers, wetting agents, stabilizers, textile treatments, plasticizers for duplicating inks, rubbers, and waxes .
Summary of the Application
Methyl oleate serves as a key intermediate in the production of a variety of industrial chemicals. These include detergents, emulsifiers, wetting agents, stabilizers, textile treatments, and plasticizers for duplicating inks, rubbers, and waxes .
Methods of Application
Methyl oleate is incorporated into the chemical synthesis processes of these products. The exact procedures vary depending on the specific product being synthesized .
Results or Outcomes
The use of methyl oleate as an intermediate in these processes contributes to the properties and performance of the final products .
Future Directions
The global methyl oleate market size was estimated to be worth around US$ 1.8 Billion in 2022. With the growing adoption of methyl oleate in a multitude of applications such as agrochemicals, lubricants, plasticizers, and cosmetics, the overall sales are projected to rise at a moderate CAGR of around 4.5% between 2022 and 2032, totaling approximately US$ 2.45 Billion by 2032 .
properties
IUPAC Name |
methyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Record name | OLEIC ACID METHYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20820 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025811 | |
Record name | Methyl (9Z)-octadec-9-enoate | |
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Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline] | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |
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Record name | Methyl oleate | |
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Boiling Point |
425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes) | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | METHYL OLEATE | |
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Solubility |
Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | METHYL OLEATE | |
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Density |
0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C | |
Record name | OLEIC ACID METHYL ESTER | |
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Vapor Pressure |
0.00000629 [mmHg], 6.29X10-6 at 25 °C | |
Record name | Methyl oleate | |
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Record name | METHYL OLEATE | |
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Product Name |
Methyl oleate | |
Color/Form |
Colorless to amber clear liquid | |
CAS RN |
112-62-9, 61788-34-9 | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | Methyl oleate | |
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Record name | Methyl oleate | |
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Record name | 9-Octadecenoic acid (9Z)-, methyl ester, sulfurized, copper-treated | |
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Record name | METHYL OLEATE | |
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Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |
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Record name | Methyl oleate | |
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Record name | METHYL OLEATE | |
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Record name | METHYL OLEATE | |
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Melting Point |
-3.8 °F (NTP, 1992), -19.9 °C | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | METHYL OLEATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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